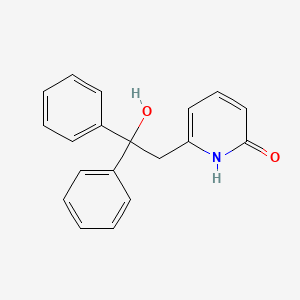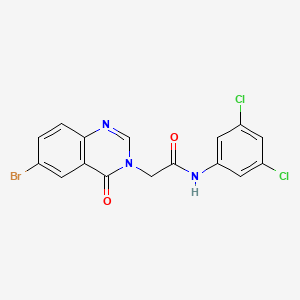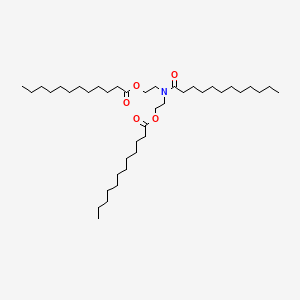![molecular formula C21H20ClNO2 B11948487 3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide CAS No. 853311-69-0](/img/structure/B11948487.png)
3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a furyl ring, and a dimethylphenyl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Friedel-Crafts Acylation: This step involves the acylation of 4-chlorobenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Furan Ring Formation: The next step involves the formation of the furan ring through cyclization reactions.
Amidation: The final step is the amidation reaction where the intermediate is reacted with 2,4-dimethylaniline to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
(-)-Carvone: A natural compound with distinct biological activities.
Uniqueness
3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential applications. Its structural complexity allows for diverse chemical modifications and functionalization, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
853311-69-0 |
|---|---|
Molekularformel |
C21H20ClNO2 |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-14-3-10-19(15(2)13-14)23-21(24)12-9-18-8-11-20(25-18)16-4-6-17(22)7-5-16/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
BIPVINCAYQZJFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)

